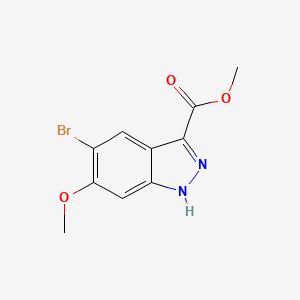

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTKEYLIECPVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Cyclization

Step 1: Halogenation of Indazole Precursors

- Starting from a suitably substituted indazole or its precursors, selective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions, typically in solvents like carbon tetrachloride or acetonitrile, with radical initiators or light to facilitate the substitution.

- Bromination of indazole derivatives with NBS yields 5-bromo-indazole intermediates with high regioselectivity, especially when directed by existing substituents or protective groups.

Step 2: Methoxylation at the 6-position

- The introduction of the methoxy group at the 6-position is often achieved via nucleophilic substitution using sodium methoxide in polar aprotic solvents such as DMF or DMSO, under reflux conditions.

- Sodium methoxide-mediated methoxylation of halogenated indazoles has proven effective, with yields exceeding 80%.

Step 3: Carboxylation at the 3-position

The carboxylate functionality is introduced via electrophilic substitution or via oxidation of suitable precursors, such as methyl esters, followed by hydrolysis to yield the carboxylic acid.

Alternatively, methyl esterification of the carboxylic acid at the 3-position is achieved using methylating agents like diazomethane or methyl iodide in the presence of base.

- Methylation of indazole-3-carboxylic acids with methyl iodide in the presence of potassium carbonate yields methyl esters efficiently.

Synthesis via Cyclization of Hydrazone Intermediates

Step 1: Formation of Hydrazone Intermediate

- Condensation of appropriate 2-aminobenzyl derivatives with hydrazines under acidic or neutral conditions forms hydrazone intermediates.

Step 2: Silver(I)-Mediated Intramolecular Oxidative Cyclization

- The hydrazone undergoes oxidative cyclization facilitated by silver(I) salts (e.g., silver triflate), resulting in the formation of the indazole core with desired substituents.

- Silver(I)-mediated oxidative C–H amination has been demonstrated as an efficient route to various indazoles, including this compound, with high yields and regioselectivity.

Step 3: Functionalization at the 3-position

- Post-cyclization, the ester group at the 3-position can be introduced via esterification of the carboxylic acid intermediate, using methyl iodide or diazomethane.

Summary of Key Reaction Conditions and Data

Notes on Optimization and Scale-Up

- Regioselectivity : Precise control of halogenation and substitution steps is critical to ensure substitution occurs at the correct positions on the indazole ring.

- Solvent Choice : Solvent polarity and coordinating ability significantly influence regioselectivity and yield, with polar aprotic solvents like DMF favored for nucleophilic substitution.

- Reaction Monitoring : Techniques such as TLC, HPLC, and NMR are essential for tracking reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted indazole derivatives.

Oxidation: Formation of indazole oxides.

Reduction: Formation of reduced indazole derivatives.

Hydrolysis: Formation of 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

Chemical Biology: It serves as a probe to investigate the biological functions of indazole derivatives.

Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects such as anti-proliferative or anti-inflammatory activities.

Comparison with Similar Compounds

Methyl 5-Bromo-1H-Indazole-3-Carboxylate (CAS: 78155-74-5)

- Molecular Formula : C₉H₇BrN₂O₂

- Molecular Weight : 255.07 g/mol

- Key Difference : Lacks the methoxy group at position 6.

Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS: 885278-42-2)

- Molecular Formula : C₉H₇BrN₂O₂

- Molecular Weight : 255.07 g/mol

- Key Difference : Bromine is at position 6 instead of 5.

- This compound may exhibit distinct pharmacokinetic profiles compared to the target molecule .

Derivatives with Modified Functional Groups

Methyl 1-Acetyl-5-Bromo-1H-Indazole-6-Carboxylate

- Molecular Formula : C₁₁H₉BrN₂O₃

- Molecular Weight : 297.10 g/mol

- Key Difference : An acetyl group at position 1 and a carboxylate ester at position 6 (vs. position 3 in the target compound).

5-Bromo-3-Iodo-6-Methyl-1H-Indazole (CAS: 1360954-43-3)

- Molecular Formula : C₈H₆BrIN₂

- Molecular Weight : 336.96 g/mol

- Key Difference : Iodo substituent at position 3 and methyl at position 6 (vs. methoxy in the target).

- Impact : The iodo group’s polarizability may enhance crystallographic resolution in X-ray studies, while the methyl group offers lipophilicity, favoring blood-brain barrier penetration .

Halogen-Substituted Variants

5-Bromo-6-Fluoro-3-Methyl-2H-Indazole (CAS: 864773-66-0)

- Molecular Formula : C₈H₆BrFN₂

- Molecular Weight : 229.05 g/mol

- Key Difference : Fluorine at position 6 and methyl at position 3 (vs. methoxy and ester in the target).

- Impact : Fluorine’s electronegativity increases metabolic stability, while the methyl group simplifies synthesis but reduces solubility in polar solvents .

Comparative Data Table

Research Findings and Implications

- Reactivity : The methoxy group in the target compound stabilizes intermediates in Suzuki-Miyaura couplings, whereas bromine positional isomers (e.g., 6-bromo analogs) favor Ullmann-type reactions .

- Solubility : Methoxy and ester groups improve aqueous solubility compared to methyl or iodo-substituted analogs, critical for drug delivery .

- Biological Activity : Acetylated derivatives (e.g., methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate) show improved selectivity in kinase assays but lower thermal stability .

Biological Activity

Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to an indazole ring, specifically at the 5 and 6 positions, respectively. The carboxylate functional group is located at the 3 position of the indazole structure. This unique arrangement of functional groups contributes to its biological activities and reactivity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of indazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. For instance, one study reported an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines, highlighting its potential as an anticancer agent .

2. Antimicrobial Effects

Indazole derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. The compound's structural features enhance its binding affinity to microbial targets, potentially leading to effective inhibition of pathogen growth .

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor, which is crucial for understanding its role in metabolic pathways. The presence of bromine and methoxy groups enhances its binding affinity to enzymes, potentially modulating their activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound interacts with specific molecular targets such as enzymes or receptors within biological systems. This interaction may lead to the modulation of signaling pathways critical for cell survival and proliferation.

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study focused on the anticancer effects of this compound on K562 cell lines. The treatment resulted in up-regulation of p53 protein levels while reducing MDM2 expression, leading to induced apoptosis in these cancer cells . This suggests a dual mechanism where the compound not only inhibits cell growth but also promotes programmed cell death.

Q & A

Basic: How can researchers optimize the synthesis of methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate to improve yield and purity?

Methodological Answer:

Optimization involves strategic selection of reaction conditions and catalysts. For example:

- Stepwise Functionalization : Bromination and methoxylation steps should be performed sequentially to avoid cross-reactivity. Use anhydrous conditions for methoxy group introduction to minimize hydrolysis .

- Flow Chemistry : Adopt continuous-flow systems to enhance reaction control, reduce by-products, and improve scalability. This approach is effective for oxidation and coupling steps, as demonstrated in analogous indazole syntheses .

- Catalytic Systems : Employ palladium catalysts for regioselective bromination, ensuring minimal halogen scrambling. Use triethylamine as a base to stabilize intermediates .

Basic: What analytical techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., bromine at C5, methoxy at C6) via characteristic shifts (e.g., C3 ester carbonyl at ~165 ppm) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks ([M+H] ≈ 299 m/z) and detect impurities (<0.5% threshold) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze packing motifs .

Advanced: How can regioselective bromination be achieved in the synthesis of this compound?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction kinetics:

- Substituent Effects : The methoxy group at C6 acts as an electron-donating para-director, favoring bromination at C5. Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize over-bromination .

- Protection Strategies : Temporarily protect the indazole NH with a tert-butoxycarbonyl (Boc) group to prevent side reactions during bromination. Deprotect later using TFA .

Advanced: What methodological considerations are critical for evaluating the stability of this compound under various storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 2 weeks. Hydrolysis of the ester group is a key degradation pathway .

- Light Sensitivity : Perform photostability testing (ICH Q1B) using UV-Vis light (320–400 nm). Use amber glass vials to prevent photolytic dehalogenation .

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C to preserve crystallinity .

Advanced: How can computational modeling aid in predicting the reactivity and pharmacological targets of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The C5 bromine and C3 ester are reactive hotspots for cross-coupling or hydrolysis .

- Molecular Docking : Screen against kinase or protease targets (e.g., CDK inhibitors) using AutoDock Vina. The indazole core shows affinity for ATP-binding pockets, as seen in related compounds .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ≈ 2.1) and blood-brain barrier permeability, critical for CNS drug development .

Basic: What are effective purification strategies for this compound when dealing with by-products from multi-step reactions?

Methodological Answer:

- Flash Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) to separate unreacted starting materials. The product typically elutes at R ≈ 0.4 .

- Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C for 12 hours. This removes polar by-products (e.g., brominated side products) .

Advanced: What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents at C5/C6) and compare bioactivity in standardized assays (e.g., IC in kinase inhibition). Contradictions may arise from off-target effects .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For example, ester hydrolysis to the carboxylic acid could alter target engagement .

- Orthogonal Assays : Validate results across multiple platforms (e.g., cell-based vs. enzymatic assays) to isolate compound-specific effects from system noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.